molecular formula C15H11F3O B150152 2-Phenyl-4'-trifluoromethylacetophenone CAS No. 61062-55-3

2-Phenyl-4'-trifluoromethylacetophenone

Cat. No.: B150152
CAS No.: 61062-55-3
M. Wt: 264.24 g/mol
InChI Key: SOHDNUBGOFCYMP-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl and Alpha-Phenyl Moieties in Advanced Molecular Design

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's physicochemical properties. mdpi.comnih.gov Its high electronegativity makes it a strong electron-withdrawing group, which can influence a molecule's acidity, basicity, and reactivity. wikipedia.org The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly stable to metabolic degradation, a desirable trait for drug candidates. mdpi.combeijingyuji.com Furthermore, the -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. mdpi.combeijingyuji.com It is often employed as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic profile of a lead compound. wikipedia.org Notable drugs containing this moiety include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Academic Context and Research Trajectories within Fluorinated Ketone Chemistry

The field of fluorinated ketone chemistry is a dynamic area of research, driven by the unique properties these compounds exhibit. cas.cn Fluorinated ketones are valuable intermediates in organic synthesis and have found applications as enzyme inhibitors, particularly for proteases and esterases. nih.govnih.gov The introduction of fluorine atoms, especially on the carbon alpha to the carbonyl group, significantly increases the electrophilicity of the carbonyl carbon. nih.gov This heightened reactivity is central to their mechanism of action as inhibitors, where they can form stable adducts with active site residues of enzymes. nih.gov

Current research trajectories in this area focus on several key aspects:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, selective, and environmentally benign methods to synthesize fluorinated ketones. cas.cnscispace.com This includes the development of new fluorinating agents and catalytic systems. researchgate.net

Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing new fluorinated ketones and evaluating their potential as therapeutic agents. Structure-activity relationship (SAR) studies help in understanding how the degree and position of fluorination affect biological potency. nih.gov

Mechanistic Studies: Researchers are investigating the reaction mechanisms of fluorinated ketones, both in synthetic transformations and in their interactions with biological systems. nih.govresearchgate.net Understanding these mechanisms is crucial for the rational design of new compounds with desired properties.

Overview of Current Research Landscape on Substituted Acetophenone (B1666503) Scaffolds

Substituted acetophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis and are a common scaffold in medicinal chemistry. ontosight.ainih.gov The acetophenone core can be readily modified at various positions on the phenyl ring and at the methyl group, allowing for the creation of large libraries of diverse compounds. nih.gov This structural versatility has made them attractive starting materials for the synthesis of natural products and their analogs. nih.gov

The current research landscape for substituted acetophenones is characterized by their widespread use in drug discovery programs. mdpi.com They are integral components of many biologically active molecules, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govgoogle.com Research efforts are often directed towards:

Pharmacophore-Based Drug Design: The acetophenone scaffold is frequently used in the design of new drug candidates that target specific enzymes or receptors. nih.govmdpi.com

Diversity-Oriented Synthesis: By employing acetophenones as key intermediates, chemists can generate a wide range of structurally diverse molecules for high-throughput screening to identify new bioactive compounds. nih.gov

Development of Catalytic Transformations: There is ongoing research into new catalytic methods for the synthesis and functionalization of acetophenone derivatives, aiming to improve efficiency and expand the accessible chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDNUBGOFCYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312379
Record name 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61062-55-3
Record name 61062-55-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 4 Trifluoromethylacetophenone and Analogous Structures

Strategies for Constructing the 4'-Trifluoromethylacetophenone Core

The formation of the 4'-trifluoromethylacetophenone skeleton is a critical first step. Several classical and modern synthetic methods can be employed, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches with Trifluoromethylated Aromatic Precursors

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones through an electrophilic aromatic substitution mechanism. sigmaaldrich.comvisualizeorgchem.com In principle, 4'-trifluoromethylacetophenone can be synthesized by the reaction of trifluoromethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the interaction of the acetyl chloride with the aluminum chloride catalyst. visualizeorgchem.comkhanacademy.org This acylium ion is then attacked by the aromatic ring of trifluoromethylbenzene. However, the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivation makes the Friedel-Crafts acylation of trifluoromethylbenzene significantly more challenging than that of benzene or activated derivatives, often requiring forcing conditions and resulting in lower yields. The -CF₃ group is a meta-director, meaning that the primary product of acylation would be 3'-trifluoromethylacetophenone. The synthesis of the desired 4'-isomer via this method is therefore not regiochemically favored and generally not a preferred industrial route.

Table 1: Illustrative General Conditions for Friedel-Crafts Acylation

Reactant A Reactant B Catalyst Solvent Temperature Product
Benzene Acetyl Chloride AlCl₃ Benzene (excess) Reflux Acetophenone (B1666503)
Toluene (B28343) Acetyl Chloride AlCl₃ Toluene (excess) 0°C to RT 4-Methylacetophenone

Organometallic Reagent-Mediated Syntheses (e.g., Lithium, Grignard Reagents)

A more versatile and often higher-yielding approach to trifluoromethylated acetophenones involves the use of organometallic reagents. These methods typically involve the reaction of a trifluoromethylphenyl organometallic species with an acetylating agent.

Grignard Reagents: The Grignard reaction provides a powerful tool for C-C bond formation. For the synthesis of 4'-trifluoromethylacetophenone, 4-(trifluoromethyl)phenylmagnesium bromide would be the key intermediate. This Grignard reagent can be prepared from the corresponding 4-bromobenzotrifluoride (B150022) and magnesium metal. Subsequent reaction with an acetylating agent like acetic anhydride can yield the desired ketone. orgsyn.org A detailed procedure for a closely related compound, 3,5-bis(trifluoromethyl)acetophenone, involves the slow addition of the Grignard reagent to an excess of acetic anhydride at low temperatures to ensure mono-acylation. orgsyn.org

Organolithium Reagents: Organolithium reagents offer another pathway. 4-(Trifluoromethyl)phenyllithium can be generated from 4-bromobenzotrifluoride via lithium-halogen exchange, typically using n-butyllithium at low temperatures. This highly reactive organolithium species can then be treated with an appropriate acetylating agent to form the ketone. A patent describes the synthesis of 3'-trifluoromethylacetophenone by reacting trifluoromethylbenzene with n-butyllithium to effect direct metallation, followed by quenching with acetyl chloride. google.comgoogle.com This approach, while effective, requires cryogenic temperatures and careful handling of pyrophoric reagents.

Table 2: Organometallic Approaches to Trifluoromethylated Acetophenones

Organometallic Precursor Acetylating Agent Solvent Conditions Product Yield
3,5-Bis(trifluoromethyl)phenylmagnesium chloride Acetic Anhydride THF -5°C to 0°C 3,5-Bis(trifluoromethyl)acetophenone 86-87% orgsyn.org
Trifluoromethylbenzene / n-BuLi Acetyl Chloride Ethylene glycol diethyl ether -70°C to -40°C 3'-Trifluoromethylacetophenone 92% google.com

Diazonium Salt Coupling and Subsequent Hydrolysis Routes for Trifluoromethylated Acetophenones

The Meerwein arylation reaction, which utilizes diazonium salts, provides an alternative route to aryl ketones. google.com This method typically begins with the diazotization of an aromatic amine. For the synthesis of 4'-trifluoromethylacetophenone, the starting material would be 4-aminobenzotrifluoride. This amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

The diazonium salt is then coupled with a suitable substrate, such as acetaldoxime, in the presence of a copper catalyst. google.com The resulting intermediate is subsequently hydrolyzed under acidic conditions to yield the final ketone. While this method is well-documented for the synthesis of the 3'-isomer of trifluoromethylacetophenone, specific literature detailing the synthesis of the 4'-isomer via this route is less common. google.comgoogleapis.com The reaction conditions, particularly pH and temperature, must be carefully controlled during the coupling step to ensure optimal yields.

Table 3: Diazonium Salt Route to 3'-Trifluoromethylacetophenone

Starting Material Key Reagents Catalyst Conditions Product

Introduction of the 2-Phenyl Substituent

Once the 4'-trifluoromethylacetophenone core is established, the next critical step is the introduction of a phenyl group at the alpha-position to the carbonyl group. This transformation is typically achieved through strategies involving the formation of an enolate or enol equivalent, followed by reaction with a phenylating agent.

Alpha-Phenylation and Alkylation Strategies

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed α-arylation of ketones has emerged as a highly effective method for this purpose. acs.org This reaction involves the coupling of a ketone enolate with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of 2-phenyl-4'-trifluoromethylacetophenone, this would entail the reaction of 4'-trifluoromethylacetophenone with a phenylating agent such as phenyl bromide, phenyl iodide, or phenyl triflate. The reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction. The base used to generate the enolate in situ also plays a critical role.

Table 4: Palladium-Catalyzed α-Arylation of Ketones (General Examples)

Ketone Arylating Agent Catalyst/Ligand Base Solvent Product
α,α-Difluoroacetophenone Aryl Bromide Pd complex / P(t-Bu)Cy₂ K₃PO₄ Toluene α-Aryl-α,α-difluoroacetophenone acs.org
Acetophenone Oxime Ethers Aryl Pinacol Boronic Esters Palladium - - ortho-Aryl Acetophenone Oxime Ethers nih.gov
Arylboronic Acids Yagupolskii-Umemoto Reagents Palladium - - Arylation Products nih.gov

Enolate Chemistry in Alpha-Substitution Reactions

The success of alpha-phenylation reactions is fundamentally reliant on the principles of enolate chemistry. An enolate is formed by the deprotonation of the α-carbon of the ketone using a suitable base. The α-protons of 4'-trifluoromethylacetophenone are acidic due to the electron-withdrawing nature of both the adjacent carbonyl group and the trifluoromethylphenyl ring.

Commonly used bases for generating ketone enolates include strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple acidic α-protons. In the case of 4'-trifluoromethylacetophenone, deprotonation of the methyl group generates the desired enolate.

Once formed, the enolate acts as a potent carbon nucleophile. In the context of palladium-catalyzed α-arylation, the enolate participates in a transmetalation step with the arylpalladium(II) intermediate, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex furnishes the α-aryl ketone product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.

Advanced Catalytic Approaches in the Synthesis of Trifluoromethylated Phenylacetophenones

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For molecules like this compound, forming the α-aryl C-C bond and incorporating the trifluoromethyl moiety are key challenges addressed by advanced catalytic systems.

Transition metals, particularly palladium and copper, are central to the construction of trifluoromethylated phenylacetophenones. These catalysts facilitate key bond-forming reactions that are difficult to achieve through traditional methods.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the α-aryl linkage in acetophenone derivatives. The α-arylation of ketones, a reaction extensively developed by groups like Buchwald and Hartwig, allows for the direct coupling of an enolizable ketone with an aryl halide. In the context of this compound, this could involve the reaction of 4'-trifluoromethylacetophenone with a phenyl halide. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as BrettPhos and XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. bohrium.comnsf.gov

Optimization studies for palladium-catalyzed α-arylation have identified key parameters for success. For instance, screening of catalysts, ligands, and bases revealed that a combination of an XPhos Palladacycle catalyst with a sodium tert-butoxide (NaOtBu) base in toluene can be highly effective. nsf.gov The reaction can be sensitive to the electronic properties of the nitroarene coupling partner, with electron-rich substrates often providing excellent yields. bohrium.com

Catalyst System ComponentExampleRole in Reaction
Palladium Precursor Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))Source of the active Pd(0) catalyst
Ligand XPhos, BrettPhos, BINAPStabilizes the metal center and facilitates key catalytic steps
Base NaOtBu, K₃PO₄, Cs₂CO₃Promotes the formation of the ketone enolate nucleophile
Solvent Toluene, Dioxane, CyclohexaneSolubilizes reactants and influences catalyst activity

Copper Catalysis: Copper-catalyzed reactions are particularly important for introducing the trifluoromethyl (-CF₃) group onto the aromatic ring. While Friedel-Crafts acylation of trifluoromethylbenzene is a possible route, modern methods often rely on the late-stage introduction of the -CF₃ group. Copper catalysts can mediate the trifluoromethylation of aryl halides or boronic acids. mdpi.com These reactions often employ electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents. The mechanism can involve the formation of a CuCF₃ intermediate, which then reacts with an aryl radical or participates in a reductive elimination pathway. chromatographyonline.com The development of these copper-catalyzed methods has significantly broadened the accessibility of trifluoromethylated aromatic compounds under milder conditions than classical approaches.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules. While the direct synthesis of this compound is not the primary focus, biocatalytic methods are extensively used for the asymmetric reduction of related prochiral ketones to form valuable chiral alcohols, which are key precursors in pharmaceutical synthesis.

Enzymes such as ketoreductases (KREDs), found in various microorganisms like Leifsonia xyli and Candida tropicalis, can reduce trifluoromethyl-substituted acetophenones with exceptional enantioselectivity. nih.govresearchgate.net For example, the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone using whole cells of L. xyli yields the corresponding (1R)-alcohol with over 99% enantiomeric excess (ee). nih.govresearchgate.net These processes utilize whole-cell systems that contain cofactors like NADPH, which are regenerated in situ, often by adding a co-substrate such as glucose. mdpi.com

Another important biocatalytic transformation is the conversion of ketones to chiral amines using transaminase enzymes. This has been successfully applied on an industrial scale for the synthesis of active pharmaceutical ingredients. nih.gov Directed evolution and substrate walking are powerful techniques used to engineer these enzymes to accept non-natural substrates, like complex ketones, and deliver the desired chiral amine with high stereopurity. nih.gov Flavin-dependent enzymes have also been developed for radical-mediated enantioselective trifluoromethylation reactions, bridging the gap between biocatalysis and organofluorine chemistry. nih.gov

Biocatalytic MethodEnzyme ClassTransformationKey Advantage
Asymmetric Reduction Ketoreductase (KRED)Prochiral Ketone → Chiral AlcoholHigh enantioselectivity (>99% ee)
Asymmetric Amination Transaminase (TAm)Ketone → Chiral AmineDirect access to valuable chiral synthons
Radical Trifluoromethylation Flavin-dependent Ene-reductaseAlkene → Trifluoromethylated AlkaneStereocontrolled C-F bond formation

Optimization of Reaction Conditions and Process Engineering for High Purity and Yield

Achieving high purity and yield on a large scale requires careful optimization of reaction parameters and consideration of process engineering principles. This involves a systematic study of solvents, temperature, pressure, and stoichiometry.

The choice of solvent is a critical factor that influences reaction rates, catalyst stability, and product isolation. While traditional organic solvents like toluene and dioxane are common in cross-coupling reactions, there is a growing interest in greener alternatives. rsc.orgorganic-chemistry.org

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point lower than the individual components. bohrium.com They are biodegradable, non-volatile, and can be inexpensive. DESs have been successfully used in palladium-catalyzed cross-coupling reactions, including C-H functionalization of acetophenones. mdpi.com For instance, a mixture of choline chloride and malonic acid was found to be an effective medium for the palladium-catalyzed α,β-saturation of ketones. mdpi.com The unique physicochemical properties of DESs, such as polarity and viscosity, can be tuned by changing their components, offering a high degree of designability. bohrium.com

Aqueous-Organic Media are particularly relevant for biocatalytic processes, where enzymes operate in an aqueous buffer. However, the low solubility of organic substrates like fluorinated ketones can be a limitation. The use of co-solvents or biphasic systems can enhance substrate availability and facilitate product recovery. In chemical synthesis, water-assisted reactions have also shown benefits; for example, the photoinduced C-C coupling between olefins and acetone (B3395972) to form methyl ketones is significantly enhanced by the presence of water, which stabilizes the key radical intermediates. organic-chemistry.org

Systematic control over reaction parameters is essential for maximizing yield and minimizing impurities.

Temperature: Reaction temperature directly affects reaction kinetics. For transition metal-catalyzed reactions, an optimal temperature exists that balances a sufficient reaction rate with catalyst stability and the prevention of side reactions. For example, some palladium-catalyzed α-arylation reactions require elevated temperatures (e.g., 100-120 °C) to proceed efficiently. nsf.govrsc.org In contrast, biocatalytic reactions are typically run at or near ambient temperatures (e.g., 30 °C) to maintain enzyme stability and activity. nih.gov

Pressure: While many syntheses are conducted at atmospheric pressure, pressure can be a critical parameter in certain cases, such as reactions involving gaseous reagents or when trying to influence reaction equilibria. In process scale-up, specialized high-pressure reactors may be used for safety and efficiency. acs.org

Stoichiometric Control: The molar ratio of reactants, catalyst, ligand, and base must be carefully optimized. In palladium-catalyzed α-arylation, a slight excess of the ketone relative to the aryl halide may be used, along with precise control of the catalyst loading (often 0.1-1 mol%) and the amount of base (typically 1.5-2.5 equivalents). nsf.govresearchgate.net Using a significant excess of reagents is generally avoided in process chemistry to minimize cost and waste. The optimization of these ratios is a key part of developing a robust and economical synthetic process.

Analytical Purification Techniques for Complex Fluorinated Ketone Intermediates

The purification of fluorinated compounds presents unique challenges due to their distinct physical properties. Achieving high purity of this compound and related intermediates requires a combination of classical and modern analytical techniques.

Following the reaction, a standard workup typically involves quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions to remove inorganic salts and water-soluble impurities. The crude product is then subjected to more rigorous purification methods.

Chromatography: This is the most common technique for purifying organic compounds.

Flash Column Chromatography using silica (B1680970) gel is a standard method for separating the desired ketone from unreacted starting materials and byproducts. olemiss.edu The choice of eluent (solvent system), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized using Thin Layer Chromatography (TLC).

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for assessing purity and can also be used for preparative-scale separations. Chiral HPLC columns are essential for separating enantiomers produced in asymmetric syntheses. researchgate.net

Other Techniques:

Crystallization: If the target compound is a solid, crystallization can be a highly effective method for achieving high purity, as impurities often remain in the mother liquor.

Distillation: For volatile impurities or products, distillation under reduced pressure can be employed. A patented method for purifying ketones involves distillation in the presence of a non-volatile amine to convert aldehyde impurities into high-boiling derivatives that remain in the distillation residue. google.com

The analysis and characterization of the final product rely on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for confirming the structure of fluorinated compounds. nih.govsapub.orgMass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, further confirming the identity of the synthesized ketone.

Reaction Mechanisms and Reactivity Profiling of 2 Phenyl 4 Trifluoromethylacetophenone

Electronic and Steric Influence of the Trifluoromethyl and Alpha-Phenyl Groups on Reactivity

The reactivity of 2-Phenyl-4'-trifluoromethylacetophenone is intricately governed by the electronic and steric properties of its constituent functional groups: the trifluoromethyl (-CF3) group, the carbonyl (C=O) group, and the alpha-phenyl group. The interplay of these groups dictates the molecule's behavior in a variety of chemical transformations.

Impact on Aromatic Electrophilic and Nucleophilic Substitution Pathways

The presence of two distinct aromatic rings in this compound—one substituted with a powerful electron-withdrawing trifluoromethyl group and the other directly attached to the alpha-carbon of the acetophenone (B1666503) core—sets the stage for complex regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution reactions introduce an electrophile to an aromatic ring, a process facilitated by electron-donating groups and hindered by electron-withdrawing groups. In this compound, the two rings exhibit contrasting reactivity towards electrophiles.

The 4'-Trifluoromethylphenyl Ring: The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orglibretexts.org Any electrophilic attack on this ring would be directed to the meta position relative to the trifluoromethyl group, as this position is the least deactivated. libretexts.orgmasterorganicchemistry.com The acyl group is also a deactivating, meta-directing group. masterorganicchemistry.com

The Alpha-Phenyl Ring: In contrast, the alpha-phenyl group is considered an activating group. It can donate electron density to the attached carbon and, by extension, influence the reactivity of the second aromatic ring. Generally, alkyl and phenyl groups are ortho-, para-directing. organicchemistrytutor.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, a reaction that is favored by the presence of strong electron-withdrawing groups.

The 4'-Trifluoromethylphenyl Ring: This ring is highly activated towards nucleophilic aromatic substitution. The potent electron-withdrawing trifluoromethyl group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for substitution. acgpubs.orgnih.gov Nucleophilic attack will preferentially occur at the positions ortho and para to the trifluoromethyl group, with the leaving group at that position being displaced.

The Alpha-Phenyl Ring: This ring is not activated towards SNAr as it lacks a strong electron-withdrawing group and a suitable leaving group.

Therefore, nucleophilic aromatic substitution is expected to occur exclusively on the 4'-trifluoromethylphenyl ring, assuming a suitable leaving group is present.

Modulation of Carbonyl Electrophilicity and Alpha-Carbon Reactivity

The carbonyl group in this compound is flanked by the electron-withdrawing 4'-trifluoromethylphenyl group and the alpha-phenyl group, both of which significantly influence its reactivity.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which is transmitted through the aromatic ring to the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.

The alpha-carbon of this compound is positioned between the carbonyl group and the phenyl ring. The hydrogens on this carbon are acidic due to the ability of the adjacent carbonyl group to stabilize the resulting carbanion (enolate) through resonance. libretexts.orgpressbooks.pub The acidity of these alpha-hydrogens is a critical factor in reactions involving enolate formation, such as aldol (B89426) condensations and alkylations. While ketones typically have pKa values for their alpha-hydrogens in the range of 19-21, the presence of the electron-withdrawing trifluoromethylphenyl group is expected to increase the acidity of the alpha-protons in this compound. openstax.orglibretexts.org The alpha-phenyl group can also contribute to the stabilization of the enolate through resonance.

The formation of an enolate from this compound creates a nucleophilic center at the alpha-carbon, enabling it to participate in a variety of carbon-carbon bond-forming reactions.

Stereochemical Outcomes in Transformations Involving this compound

The prochiral nature of the carbonyl carbon in this compound allows for the formation of chiral products in various transformations. The stereochemical outcome of these reactions is a key consideration in asymmetric synthesis.

Asymmetric Reduction Mechanisms and Enantioselective Product Formation

The asymmetric reduction of the carbonyl group in this compound to a secondary alcohol is a synthetically important transformation that can lead to the formation of a stereogenic center. Various catalytic methods have been developed for the enantioselective reduction of ketones, including those bearing trifluoromethyl groups.

Both chemical and biocatalytic methods have proven effective in the asymmetric reduction of related trifluoromethyl ketones. For instance, recombinant E. coli whole cells have been used for the reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess (>99.9%). nih.gov Similarly, a novel bacterial strain, Leifsonia xyli HS0904, has been shown to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone to the corresponding (1R)-alcohol with high enantiomeric excess (99.4%). nih.gov

Chemical catalysts, such as those based on chiral oxazaborolidines (CBS catalysts) and transition metals like ruthenium and rhodium complexed with chiral ligands (e.g., BINAP), are also widely used for the enantioselective reduction of ketones. wikipedia.orgresearchgate.net The stereochemical outcome of these reactions is determined by the specific catalyst and reaction conditions employed. The general principle involves the creation of a chiral environment around the carbonyl group, which directs the hydride delivery from a reducing agent (like borane (B79455) or from a transfer hydrogenation source) to one face of the carbonyl preferentially.

Table 1: Examples of Asymmetric Reduction of Trifluoromethylated Acetophenones
SubstrateCatalyst/BiocatalystReducing AgentProduct ConfigurationEnantiomeric Excess (ee)
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli BL21(DE3) with carbonyl reductaseWhole-cell biotransformation(R)>99.9%
3,5-bis(Trifluoromethyl)acetophenoneLeifsonia xyli HS0904Whole-cell biotransformation(R)99.4%
TrifluoroacetophenoneOxazaborolidine catalystBorane(S) or (R) depending on catalyst chiralityUp to 98%

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The enolate of this compound can act as a nucleophile in carbon-carbon bond-forming reactions, such as the aldol reaction. When the enolate reacts with an aldehyde, a new stereocenter is formed at the beta-position of the resulting beta-hydroxy ketone, in addition to the one at the alpha-position. Controlling the relative stereochemistry of these two centers (diastereoselectivity) is a significant challenge.

The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of aldol reactions involving metal enolates. harvard.edu This model proposes a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus determining the diastereoselectivity of the product.

For the enolate of this compound, the geometry of the enolate (E or Z) will play a crucial role in determining the stereochemical outcome. The formation of the E- or Z-enolate can often be controlled by the choice of base and reaction conditions. According to the Zimmerman-Traxler model, a Z-enolate generally leads to the syn-aldol product, while an E-enolate typically gives the anti-aldol product. The bulky alpha-phenyl group would be expected to significantly influence the facial selectivity of the enolate attack on the aldehyde.

Advanced Reaction Types and Mechanistic Insights for this compound Scaffolds

The unique electronic and steric features of the this compound scaffold make it a substrate for various advanced chemical transformations, offering insights into novel reaction mechanisms.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. mdpi.comgrantome.com The this compound scaffold can potentially participate in photoredox-catalyzed reactions in several ways. For instance, the trifluoromethyl group can be introduced onto aromatic rings via photoredox-catalyzed trifluoromethylation of aryl diazonium salts or other precursors. researchgate.net Furthermore, the ketone moiety itself can be a target for photoredox-mediated reactions. For example, the radical α-trifluoromethoxylation of ketones has been achieved using organic photoredox catalysts, proceeding through an enol carbonate intermediate. nih.govchemrxiv.org

Cycloaddition Reactions:

Detailed Mechanisms of Oxidation and Reduction Reactions

The carbonyl group of this compound is susceptible to both oxidation and reduction, targeting the ketone functionality.

Oxidation Reactions: While the ketone group itself is resistant to oxidation without carbon-carbon bond cleavage, the adjacent methylene (B1212753) group can be oxidized under specific conditions. More commonly, oxidation reactions involving related acetophenones target other parts of the molecule or are used in synthetic sequences where the ketone is a precursor. For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the molecule, ultimately forming carboxylic acids.

Reduction Reactions: The reduction of the carbonyl group to a secondary alcohol is a more common and synthetically useful transformation. This can be achieved using various reducing agents, with the mechanism depending on the reagent used.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com The resulting alkoxide intermediate is then protonated during workup to yield the corresponding alcohol, 1-(4'-(trifluoromethyl)phenyl)-2-phenylethanol. Due to the electrophilic nature of the carbonyl carbon, activated by the trifluoromethyl group, these reactions are typically efficient. nih.gov

Asymmetric Transfer Hydrogenation: For the synthesis of chiral alcohols, asymmetric transfer hydrogenation is an effective method. This reaction often uses a ruthenium catalyst with a chiral ligand. The mechanism involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone, guided by the chiral catalyst to produce one enantiomer of the alcohol in excess.

Reaction TypeReagentProductKey Features
ReductionSodium Borohydride (NaBH₄)1-(4'-(Trifluoromethyl)phenyl)-2-phenylethanolNucleophilic addition of hydride to the carbonyl carbon. youtube.com
ReductionLithium Aluminum Hydride (LiAlH₄)1-(4'-(Trifluoromethyl)phenyl)-2-phenylethanolMore powerful reducing agent than NaBH₄.
Asymmetric ReductionRuthenium-catalyzed transfer hydrogenationChiral 1-(4'-(Trifluoromethyl)phenyl)-2-phenylethanolProduces enantiomerically enriched alcohols.

Cyclization and Annulation Reaction Pathways (e.g., Chalcone (B49325), Pyrazoline, Azaindole Syntheses)

This compound serves as a key building block for the synthesis of various heterocyclic compounds.

Chalcone Synthesis: The most direct cyclization precursor synthesized from this ketone is a chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically prepared via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. nih.govjetir.orgrsc.org In this case, this compound is reacted with a suitable benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govrdd.edu.iq The reaction proceeds through an enolate intermediate of the acetophenone, which attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. jetir.org The presence of the trifluoromethyl group can influence the reaction kinetics due to its electron-withdrawing effect.

Pyrazoline Synthesis: Chalcones derived from this compound are valuable intermediates for synthesizing 2-pyrazolines, a class of five-membered nitrogen-containing heterocycles. dergipark.org.trresearchgate.net The synthesis involves the cyclization of the chalcone with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or its derivatives. thepharmajournal.comcore.ac.uk The reaction is typically carried out in a protic solvent like ethanol, sometimes with an acid catalyst. dergipark.org.tr The mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition to the β-carbon of the double bond, leading to the formation of the pyrazoline ring. dergipark.org.tr

Azaindole Synthesis: The synthesis of azaindoles (pyrrolopyridines) from this compound is a more complex, multi-step process. rsc.org A plausible pathway could involve the initial conversion of the acetophenone into a pyridine-containing intermediate. For instance, the corresponding chalcone could react with a reagent like malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) (in a variation of the Guareschi-Thorpe condensation) to form a highly substituted pyridine (B92270) ring. Subsequent functional group manipulations and cyclization would be required to form the fused pyrrole (B145914) ring of the azaindole scaffold. Another approach involves the condensation of a dianion derived from an aminopicoline with an ester, which could potentially be adapted for derivatives of the title compound. nih.gov

Reaction PathwayKey IntermediateTypical ReagentsResulting Heterocycle
Chalcone SynthesisEnolateAromatic aldehyde, NaOH or KOH nih.govrdd.edu.iqChalcone
Pyrazoline SynthesisChalconeHydrazine hydrate thepharmajournal.comcore.ac.ukPyrazoline
Azaindole SynthesisPyridine derivativeMulti-step synthesis required rsc.orgnih.govAzaindole

C-H Activation and Functionalization Strategies

Direct C-H activation offers an atom-economical route to functionalize the aromatic rings of this compound. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

Strategies can be envisioned for the ortho-C-H functionalization of either the phenyl ring or the 4-trifluoromethylphenyl ring. The directing group plays a crucial role in determining the regioselectivity. The carbonyl group can act as a directing group, facilitating ortho-arylation or ortho-alkenylation of the 4-trifluoromethylphenyl ring. However, C-H activation of phenyl acetic acids, which share structural similarities, has been shown to be challenging but achievable under specific catalytic conditions, suggesting that the methylene bridge could also play a role in directing functionalization of the 2-phenyl ring. nih.gov

A typical catalytic cycle for Pd-catalyzed C-H activation involves the coordination of the palladium catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an aryl halide or boronic acid), and subsequent reductive elimination yields the functionalized product and regenerates the active catalyst. nih.govnih.gov

Nucleophilic and Electrophilic Addition to the Carbonyl Center

The carbonyl group is the primary site for nucleophilic and electrophilic additions.

Nucleophilic Addition: The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. nih.gov The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated upon workup. libretexts.org A wide range of nucleophiles can be used:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add alkyl or aryl groups to form tertiary alcohols. youtube.com

Hydrides: As discussed in section 3.3.1, hydride reagents add a hydrogen atom, resulting in reduction to a secondary alcohol. youtube.com

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin.

Boronates: Alkylboronates have been shown to act as effective nucleophiles for addition to trifluoromethyl ketones. nih.gov

Electrophilic Addition: Electrophilic addition to the carbonyl group primarily involves the protonation of the carbonyl oxygen. libretexts.org This step is a key feature of acid-catalyzed nucleophilic additions. Protonation of the oxygen atom makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles, such as water or alcohols. libretexts.orglibretexts.org For example, in the presence of an acid catalyst, alcohols will add to form hemiacetals and subsequently acetals, which can serve as protecting groups for the ketone.

Spectroscopic and Structural Characterization Methodologies for 2 Phenyl 4 Trifluoromethylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Phenyl-4'-trifluoromethylacetophenone. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the atomic connectivity and electronic environment within the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the acetophenone (B1666503) moiety.

The protons on the phenyl ring attached to the carbonyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group. The protons ortho to the carbonyl group are expected to be the most deshielded.

The methyl protons of the acetyl group (CH₃) typically appear as a sharp singlet further upfield, usually in the range of δ 2.5-2.7 ppm. chemicalbook.com The integration of this signal corresponds to three protons, confirming the presence of the methyl group.

A detailed analysis of the coupling constants (J) between adjacent aromatic protons can help in assigning the specific positions of the protons on the phenyl ring. For a para-substituted ring as in the trifluoromethyl-bearing phenyl group, a characteristic AA'BB' system is often observed, which can sometimes simplify to two distinct doublets if the chemical shift difference between the ortho and meta protons is significant.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (H2', H6')8.06d8.2
Aromatic Protons (H3', H5')7.73d8.2
Aromatic Protons (Phenyl Group)7.2-7.6m-
Methyl Protons (-COCH₃)2.65s-

Note: The data in this table is based on typical values for similar structures and requires experimental verification for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Carbon-Fluorine Coupling Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons resonate in the region of δ 120-140 ppm.

A key feature of the ¹³C NMR spectrum of this compound is the observation of carbon-fluorine coupling. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) typically in the range of 270-280 Hz. The aromatic carbon directly attached to the CF₃ group (C4') will also exhibit coupling to the fluorine atoms, appearing as a quartet with a smaller two-bond coupling constant (²JCF). The adjacent carbons (C3' and C5') may also show smaller long-range couplings.

The carbon of the methyl group (-COCH₃) is typically observed in the upfield region of the spectrum, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
Carbonyl Carbon (C=O)~197s-
C1'~139s-
C2', C6'~129s-
C3', C5'~126q~4
C4'~134q~32
Trifluoromethyl Carbon (CF₃)~124q~272
Methyl Carbon (-COCH₃)~27s-
Carbons of Phenyl Group128-137s-

Note: The data in this table is based on typical values for similar structures and requires experimental verification for this compound. chemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Environment Assessment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the trifluoromethyl group. The ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet, as the three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting.

The chemical shift of the trifluoromethyl group in aryl ketones is influenced by the electronic nature of the substituents on the aromatic ring. For a trifluoromethyl group at the para-position of an acetophenone, the chemical shift is typically observed in the range of δ -60 to -65 ppm, relative to a standard such as CFCl₃. rsc.org This chemical shift provides a sensitive measure of the electronic environment around the CF₃ group.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the various functional groups present in the molecule.

The most prominent feature will be the strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹.

The C-F stretching vibrations of the trifluoromethyl group give rise to strong and characteristic absorption bands, typically in the range of 1100-1350 cm⁻¹. This region often shows multiple strong bands due to symmetric and asymmetric stretching modes. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Carbonyl (C=O) Stretch1700-1680Strong
Aromatic C=C Stretch1600-1450Medium
C-F Stretch (CF₃)1350-1100Strong, Multiple Bands
C-H Bend900-675Medium-Strong

Note: The data in this table is based on typical values for similar structures and requires experimental verification for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. In many cases, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the symmetric aromatic ring stretching vibrations are expected to be particularly strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibration will also be observable, though its intensity can vary. The C-F stretching vibrations of the trifluoromethyl group are also expected to be present in the Raman spectrum.

Analysis of the Raman spectrum can also provide insights into the molecular conformation and intermolecular interactions in the solid state.

Table 4: Predicted Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aromatic Ring Stretch1620-1580Strong
Carbonyl (C=O) Stretch1700-1680Medium
C-F Stretch (CF₃)1350-1100Medium

Note: The data in this table is based on typical values for similar structures and requires experimental verification for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its elemental composition, confirming its molecular formula.

The molecular formula of this compound is C₁₅H₁₁F₃O. nih.gov This gives it a calculated molecular weight of approximately 264.24 g/mol and an exact mass of 264.076199 Da. nih.gov

The primary fragmentation pathways would likely involve:

Alpha-Cleavage: The bond between the carbonyl group and the methylene (B1212753) bridge (CH₂) is a likely point of cleavage. This would result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91.

Acylium Ion Formation: Cleavage of the bond between the methylene group and the phenyl ring would form a [CH₂(C₆H₅)] radical and a stable 4-(trifluoromethyl)benzoyl cation. Alternatively, cleavage can occur at the carbonyl-aryl bond, leading to the formation of a stable 4-(trifluoromethyl)phenyl acylium ion ([CF₃C₆H₄CO]⁺) at m/z 173.

Loss of CF₃: The trifluoromethyl group is a potential leaving group, which could lead to fragments corresponding to the loss of a CF₃ radical (mass of 69).

The expected fragmentation pattern provides a structural fingerprint, allowing for the identification of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound
Predicted Fragment IonStructurem/z (Mass-to-Charge Ratio)Plausible Origin
Molecular Ion[C₁₅H₁₁F₃O]⁺264Parent Molecule
4-(Trifluoromethyl)benzoyl cation[CF₃C₆H₄CO]⁺173α-cleavage
4-(Trifluoromethyl)phenyl cation[CF₃C₆H₄]⁺145Loss of CO from acylium ion
Benzyl cation[C₇H₇]⁺91Cleavage of C-C bond adjacent to carbonyl
Phenyl cation[C₆H₅]⁺77Fragmentation of benzyl group

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture Determination

As of now, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other surveyed resources. To perform this analysis, a single crystal of the compound of suitable size and quality would first need to be grown.

If such a crystal were analyzed, the X-ray diffraction experiment would yield a set of crystallographic parameters that describe the solid-state architecture. This includes the crystal system, space group, and the dimensions of the unit cell. The refinement of the crystal structure would provide the precise coordinates of each atom, allowing for the calculation of intramolecular distances and angles. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the molecular packing in the crystal lattice. Since the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Table 2: Crystallographic Parameters Obtainable from X-ray Analysis
ParameterInformation Provided
Crystal SystemClassification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesDescribes the conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule.

The structure of this compound contains several chromophoric groups, primarily the benzoyl moiety and the phenyl ring, which are expected to give rise to distinct absorption bands in the UV region. While a specific experimental spectrum for this compound is not available in the surveyed literature, the expected electronic transitions can be inferred from its structure.

The primary electronic transitions for this molecule would be:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed for aromatic systems and are expected to result in strong absorption bands, likely in the range of 200-300 nm. The conjugation between the phenyl ring and the carbonyl group influences the exact wavelength and intensity of these absorptions.

n → π transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder or a separate band at longer wavelengths, typically above 300 nm.

Table 3: Expected Electronic Transitions for this compound
Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πAromatic rings (phenyl and trifluoromethylphenyl) and Carbonyl group~200-300 nmHigh
n → πCarbonyl group (C=O)>300 nmLow

Furthermore, UV-Vis spectrophotometry is a powerful tool for kinetic studies. ntnu.nosapub.org By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the rate of a reaction can be determined. researchgate.netntnu.no For instance, if this compound were involved in a reaction that modified one of its chromophores (e.g., reduction of the ketone), the reaction progress could be followed by observing the decrease in the characteristic absorbance of the ketone or the appearance of a new band for the product. This allows for the determination of reaction rate constants, reaction order, and activation energy. researchgate.net

Advanced Research Applications of 2 Phenyl 4 Trifluoromethylacetophenone Derivatives in Synthetic Organic Chemistry

Development as Versatile Building Blocks in Complex Organic Syntheses

Derivatives of 2-Phenyl-4'-trifluoromethylacetophenone serve as fundamental building blocks for constructing more complex molecular architectures. The presence of the trifluoromethyl group on one phenyl ring and the reactive keto-methylene group provides multiple sites for chemical modification, enabling their incorporation into diverse molecular skeletons.

Researchers have utilized the reactivity of the α-carbon to the carbonyl group for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, α-bromination of 1-(4-(trifluoromethyl)phenyl)ethan-1-one yields 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, a key intermediate that can be further functionalized. This bromo-derivative is a precursor for creating chiral phase transfer catalysts and other complex intermediates. austinpublishinggroup.com The trifluoromethylphenyl moiety often imparts desirable properties, such as enhanced thermal stability and solubility, to the final products, as seen in the synthesis of novel poly(aryl ether ketone)s. bit.edu.cn

The general utility of acetophenone (B1666503) derivatives as building blocks is well-established, and the inclusion of the trifluoromethyl group enhances their value in creating specialized molecules for pharmaceutical and material science applications. clearsynth.com

Table 1: Examples of Complex Molecules Synthesized from Acetophenone Derivatives

Starting Material Derivative Reaction Type Product Class Application
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one Alkylation of Cinchona Alkaloids Chiral Phase Transfer Catalysts Asymmetric Synthesis
(4-trifluoromethyl) phenylhydroquinone Nucleophilic Polycondensation Poly(aryl ether ketone)s High-Performance Polymers

Role in the Creation of Novel Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of immense interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net Derivatives of this compound are valuable precursors for synthesizing these important molecular frameworks. The ketone and the activated methylene (B1212753) group are key functional handles for cyclization reactions.

For example, the condensation of trifluoroacetylated 1,3-diketones, which can be derived from fluorinated acetophenones, with various nucleophiles is a common strategy for building heterocyclic rings. researchgate.net Methodologies such as cycloaddition reactions involving fluorinated α,β-unsaturated ketones derived from acetophenones can lead to the formation of five-membered S-heterocycles like thiolanes. nih.gov

Furthermore, photochemical approaches have been used to convert fluorinated 1,2,4-oxadiazoles into fluorinated 1,2,4-triazoles, demonstrating a pathway where a fluorinated phenyl group, similar to that in the title compound, is incorporated into a new heterocyclic system. clockss.org The development of novel synthetic routes, such as aminofluorination reactions of unsaturated hydrazones, further expands the toolkit for creating unique fluorinated heterocycles like tetrahydropyridazines. le.ac.uk

Precursors for Chiral Intermediates in Asymmetric Catalysis and Synthesis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. Derivatives of this compound have been successfully employed as precursors for chiral intermediates and catalysts used in asymmetric synthesis.

A significant application is in the development of chiral phase-transfer catalysts. By reacting 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one with cinchona alkaloids, researchers have synthesized a new class of catalysts. austinpublishinggroup.com These catalysts create a rigid, chiral environment that can effectively control the stereochemical outcome of reactions, such as the asymmetric sulfenylation of glycine (B1666218) derivatives, yielding chiral unnatural amino acids with moderate to high enantiomeric excesses (58-88% ee). austinpublishinggroup.com

Additionally, the asymmetric reduction of trifluoromethyl ketones is a key transformation for producing chiral alcohols, which are valuable building blocks. Biocatalytic methods, using whole cells of microorganisms like Leifsonia xyli, have been developed for the asymmetric reduction of related substrates such as 3,5-bis(trifluoromethyl) acetophenone to the corresponding (R)-alcohol with high enantiomeric excess (99.4% ee). nih.gov These approaches highlight the potential for converting prochiral trifluoromethyl acetophenones into valuable chiral intermediates.

Table 2: Asymmetric Synthesis Utilizing Trifluoromethyl Acetophenone Derivatives

Precursor Catalyst/Method Product Enantiomeric Excess (ee)
Glycine Derivative Cinchona alkaloid-derived catalyst from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one Chiral sulfenylated amino acids 58-88%

Exploration in the Design of Novel Trifluoromethylating Reagents and Methodologies

While this compound itself is a product of trifluoromethylation, the broader class of trifluoromethyl ketones and their derivatives contributes to the ongoing development of new trifluoromethylating reagents and methods. The stability of the trifluoromethyl group makes these compounds excellent platforms for studying reaction mechanisms and designing new reagents.

Research in this area focuses on creating electrophilic, nucleophilic, and radical trifluoromethylating agents. Prominent examples of electrophilic reagents include hypervalent iodine compounds (Togni reagents) and onium salts (Umemoto reagents). researchgate.net These reagents allow for the direct transfer of a CF3 group to a variety of substrates. The synthesis and reactivity studies of compounds like trifluoromethyl ketones provide valuable insights that guide the design of next-generation reagents with improved handling, stability, and reactivity profiles. mdpi.comtcichemicals.com For example, understanding the chemistry of trifluoromethyl ketones is crucial for developing methods like the copper-catalyzed domino cyclization-trifluoromethylation of homopropargyl amines using Umemoto's reagent to produce trifluoromethylated dihydro-pyrroliums. researchgate.net

Chemical and Mechanistic Studies Related to Enzyme Inhibition (focus on chemical interactions)

The trifluoromethylphenyl moiety is a common feature in many enzyme inhibitors. The strong electron-withdrawing nature of the CF3 group and its ability to participate in non-covalent interactions (e.g., dipole-dipole, halogen bonding) are key to its function in modulating biological activity. Derivatives of this compound are used as model systems and synthetic precursors to study these interactions at a molecular level.

Similarly, fluorinated sulfonic esters derived from hydroxyacetophenones have shown potential as inhibitors for enzymes linked to type 2 diabetes. researchgate.net The fluoro-substituted derivatives were found to be the most active, and computational studies indicated a lower electrophilicity index, suggesting higher biological efficacy. researchgate.net Heterocyclic compounds like 1,2,4-triazoles, which can be synthesized from fluorinated precursors, are also effective inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. nih.govisp.edu.pk

Comprehensive Structure-Reactivity Relationship Studies in Fluorinated Acetophenone Derivatives

Understanding the relationship between molecular structure and chemical reactivity is fundamental to organic chemistry. Fluorinated acetophenone derivatives, including this compound, are excellent subjects for such studies due to the profound electronic and steric effects of fluorine substitution.

Research has shown that the presence of a fluorine atom on the phenyl ring of an acetophenone derivative can dictate its conformational preference. Studies using NMR spectroscopy, specifically through-space spin-spin couplings, have revealed that 2'-fluoro-substituted acetophenone derivatives exclusively adopt an s-trans conformation. acs.orgnih.gov This preference is driven by the strong repulsion between the fluorine and carbonyl oxygen atoms in the alternative s-cis conformer. This conformational control can be exploited in drug design to lock a molecule into a specific bioactive conformation. acs.orgnih.gov

Furthermore, the reactivity of the carbonyl group is significantly influenced by the trifluoromethyl substituent. The strong electron-withdrawing nature of the CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is a key consideration in reactions such as asymmetric hydrogenation, where trifluoromethyl ketones are often challenging substrates but can be reduced with high efficiency and enantioselectivity using specialized catalyst systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-4'-trifluoromethylacetophenone, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of trifluoromethyl-substituted acetophenones often involves Friedel-Crafts acylation or Suzuki coupling. For example, trifluoromethylphenyl intermediates can be reacted with acetyl chloride derivatives under acidic conditions (pH 3–6) to form the acetophenone backbone . Distillation under reduced pressure and extraction with benzene are critical for isolating the product . NMR and HPLC are recommended for purity assessment (≥95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} shifts to confirm trifluoromethyl and phenyl group positions .
  • X-ray crystallography : Resolve crystal packing effects, particularly steric interactions between the trifluoromethyl and phenyl groups .
  • Computational modeling : Density Functional Theory (DFT) can predict electron-withdrawing effects of the CF3_3 group on the acetophenone carbonyl reactivity .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodology : The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability testing under ambient light and temperature (via TGA/DSC) is critical due to potential decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The CF3_3 group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Compare reaction kinetics with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy to quantify rate enhancements .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology : Byproducts often arise from incomplete acylation or trifluoromethyl group degradation. Optimize reaction stoichiometry (e.g., 1.2 equivalents of trifluoromethylating agent) and employ scavengers like molecular sieves to absorb acidic byproducts . LC-MS is essential for tracking side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may stem from impurity profiles or assay conditions. Reproduce assays under standardized protocols (e.g., fixed pH, temperature) and validate purity via orthogonal methods (HPLC, GC-MS). Cross-reference with PubChem bioactivity data to identify outliers .

Q. What computational tools predict the compound’s interactions with enzymatic targets?

  • Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (GROMACS) can simulate binding to cytochrome P450 or kinase targets. Validate predictions with in vitro inhibition assays (IC50_{50} measurements) .

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